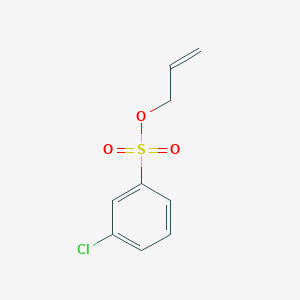
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 3-chlorobenzene-1-sulfonate moiety. This compound is of interest due to its unique chemical structure, which combines an allyl group with a chlorobenzene sulfonate, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The chlorobenzene ring can undergo reduction to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of epoxides or diols from the allyl group.
Reduction: Formation of dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The allyl group can participate in various addition and oxidation reactions, providing versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl benzene-1-sulfonate: Lacks the chlorine substituent on the benzene ring.
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate: Chlorine substituent at the para position instead of the meta position.
Prop-2-en-1-yl 3-bromobenzene-1-sulfonate: Bromine substituent instead of chlorine.
Uniqueness
Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is unique due to the presence of the chlorine substituent at the meta position, which can influence the compound’s reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its para or ortho counterparts.
Eigenschaften
CAS-Nummer |
33420-09-6 |
|---|---|
Molekularformel |
C9H9ClO3S |
Molekulargewicht |
232.68 g/mol |
IUPAC-Name |
prop-2-enyl 3-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 |
InChI-Schlüssel |
BYLWIAOSJMQWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOS(=O)(=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




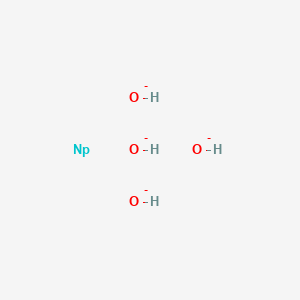
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)

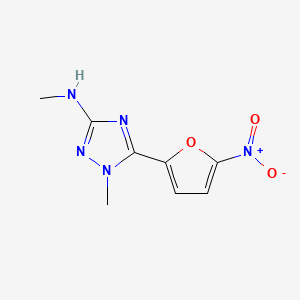

![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
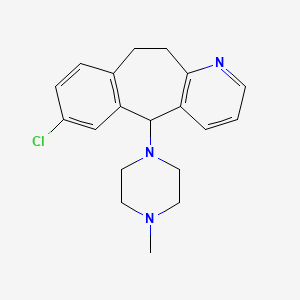
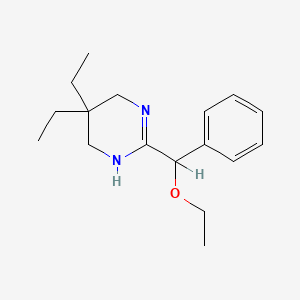

![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
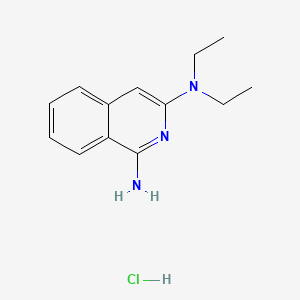
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
